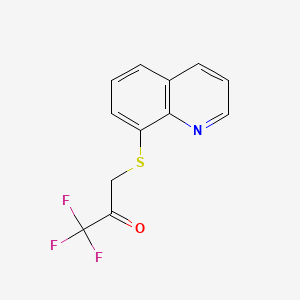![molecular formula C26H28N2O6 B14270380 (E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] CAS No. 141334-23-8](/img/structure/B14270380.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 1,4-phenylenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials to the desired Schiff base. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets, such as enzymes and receptors, leading to modulation of their activity. The compound’s structure allows it to participate in electron transfer reactions, which can influence biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2,3,4-trimethoxybenzylidene)ethylenediamine
- N,N’-Bis(2,3,4-trimethoxybenzylidene)cyclohexanediamine
Uniqueness
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of multiple methoxy groups and the phenylenediamine core. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to form stable metal complexes and participate in electron transfer reactions sets it apart from other similar Schiff bases.
Propriétés
Numéro CAS |
141334-23-8 |
|---|---|
Formule moléculaire |
C26H28N2O6 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
1-(2,3,4-trimethoxyphenyl)-N-[4-[(2,3,4-trimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C26H28N2O6/c1-29-21-13-7-17(23(31-3)25(21)33-5)15-27-19-9-11-20(12-10-19)28-16-18-8-14-22(30-2)26(34-6)24(18)32-4/h7-16H,1-6H3 |
Clé InChI |
WJDJLBSZUUJGOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



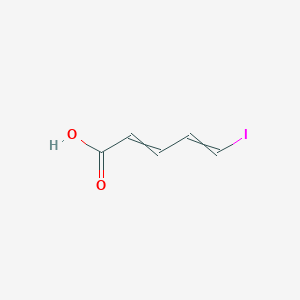


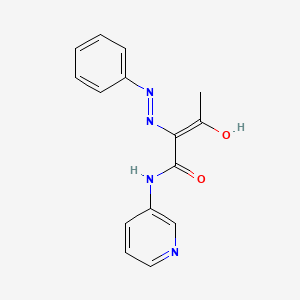

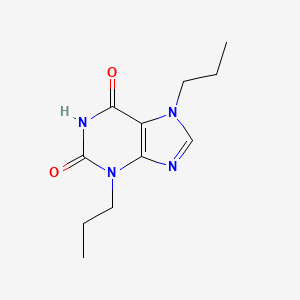
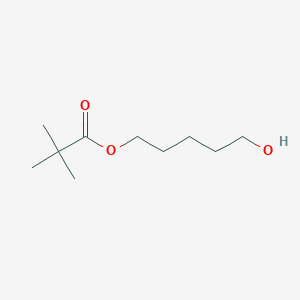
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
